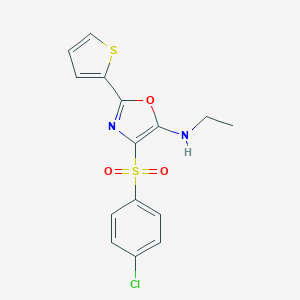

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-2-17-14-15(18-13(21-14)12-4-3-9-22-12)23(19,20)11-7-5-10(16)6-8-11/h3-9,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLPQHBBOBKIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation

The oxazole nucleus is typically constructed via cyclization reactions. A common method involves the condensation of N-acylamino acids with dehydrating agents. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) facilitates the activation of carboxylic acids in aqueous solvents, enabling the formation of oxazol-5(4H)-ones. This intermediate undergoes further functionalization to introduce the thiophen-2-yl group.

Reaction Conditions :

Sulfonylation of the Oxazole Core

The introduction of the 4-chlorophenylsulfonyl group requires a sulfonylation step. This is achieved by reacting the oxazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Optimization Insight :

-

Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) significantly impacts yield. Polar aprotic solvents enhance sulfonyl group transfer, with yields reaching 78–85%.

-

Temperature control (0–5°C) minimizes side reactions such as sulfonate ester formation.

N-Ethylation of the Oxazole Amine

The final step involves alkylation of the oxazole’s amine group with ethyl iodide or ethyl bromide.

Procedure :

-

The sulfonylated oxazole is dissolved in dimethylformamide (DMF) and treated with ethyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) at 60°C for 6 hours.

-

Yield : 70–75% after purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in cyclization and sulfonylation steps.

Key Advantages :

-

Reduced Reaction Time : Oxazole formation completes in 20 minutes (vs. 12 hours conventionally) with comparable yields (82%).

-

Enhanced Purity : Microwave conditions suppress byproducts like dimerized sulfonamides.

Representative Protocol :

-

Oxazole Cyclization : N-Acetylthiophene-2-carboxamide and glycine ethyl ester are irradiated at 150°C for 15 minutes in acetonitrile.

-

Sulfonylation : The crude oxazole is reacted with 4-chlorobenzenesulfonyl chloride under microwave at 100°C for 10 minutes.

One-Pot Synthesis Using DMT-MM

A streamlined one-pot method leverages DMT-MM for sequential acylation and cyclodehydration:

Steps :

-

N-Acylation : Thiophene-2-carbonyl chloride (1.1 equiv) and DMT-MM (1.5 equiv) are added to ethyl glycinate in water/THF (1:1).

-

Cyclodehydration : N,N-Diethylaniline (2.0 equiv) and acetic anhydride (5.0 equiv) are introduced, triggering oxazole formation at 80°C.

-

Sulfonylation : 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is added directly to the mixture.

Yield : 68% overall, with >95% purity by HPLC.

Cascade Cyclization via Erlenmeyer-Plöchl Azlactone Reaction

This method constructs the oxazole and sulfonamide groups concurrently:

Reaction Pathway :

-

Azlactone Formation : o-(2-Acyl-1-ethynyl)benzaldehyde reacts with N-acylglycine in acetic anhydride, forming an oxazolone intermediate.

-

Cascade Cyclization : The intermediate undergoes 5-exo-dig cyclization, followed by sulfonylation with 4-chlorobenzenesulfonyl chloride.

Conditions :

-

Temperature : 80°C for 4 hours.

Chlorination Methods for 4-Chlorophenyl Group

The 4-chlorophenyl moiety is often introduced via deaminative chlorination of aniline precursors:

Protocol :

-

Substrate : 4-Aminophenylsulfonyl chloride.

-

Reagents : Pyry-BF₄ (1.5 equiv) and MgCl₂ (2.0 equiv) in acetonitrile at 50°C.

-

Yield : 89% with >99% selectivity for the para-chloro product.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is used in various scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Research: It is employed in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole Cores

N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7)

- Core Structure : Oxazol-5-amine.

- Substituents :

- 4-(4-Methylphenyl)sulfonyl (electron-withdrawing).

- N-Benzyl (bulky aromatic substituent).

- 2-Thiophen-2-yl (π-electron-rich heterocycle).

- Key Differences: The benzyl group increases steric hindrance compared to the ethyl group in the target compound.

- Synthesis : Similar cyclization strategies involving sulfonation and amine substitution are likely .

4-((4-Chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-58-7)

- Core Structure : Oxazol-5-amine.

- Substituents :

- 4-((4-Chlorophenyl)sulfonyl) (matches the target compound).

- N-(Furan-2-ylmethyl) (smaller, oxygen-containing substituent).

- 2-(o-Tolyl) (methyl-substituted phenyl vs. thiophen-2-yl).

Thiazole and Thiadiazole Derivatives

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)

- Core Structure : Thiazol-2-amine.

- Substituents :

- 5-(4-Chloro-2-fluorobenzyl) (halogenated aromatic group).

- Biological Activity : Exhibits anticancer activity with IC₅₀ values reported against breast cancer cell lines (e.g., 1.28 μg/mL) .

- The absence of a sulfonyl group reduces electrophilicity.

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

- Core Structure : Thiadiazol-2-amine.

- Substituents :

- 5-(4-Fluorophenyl)thiophen-2-yl (fluorinated biphenyl system).

- Biological Activity : Selective cytotoxicity against breast cancer (MCF7) cells .

- Key Differences : The thiadiazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to oxazole.

Functional Group Comparisons

Electronic and Steric Effects

- Steric Effects : The ethyl group offers moderate steric hindrance, balancing solubility and target interaction, whereas bulkier substituents (e.g., benzyl) may reduce membrane permeability .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(thiophen-2-yl)oxazol-5-amine is a notable member of the oxazole family, characterized by its unique structure that incorporates both aromatic and heterocyclic components. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antiviral research.

The molecular formula of this compound is , with a molecular weight of approximately 366.84 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. Additionally, the oxazole ring may contribute to the compound's capacity to modulate protein-ligand interactions, potentially leading to anticancer effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds related to this compound against various cancer cell lines. For instance, derivatives of similar structures have shown significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, indicating a mechanism involving programmed cell death .

Antiviral Activity

In addition to anticancer properties, compounds featuring similar structural motifs have been investigated for their antiviral activities. For example, thiazole derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity. This suggests that the incorporation of thiophene and oxazole rings may enhance antiviral efficacy through similar mechanisms .

Research Findings and Case Studies

-

Cytotoxicity Studies :

- Compounds structurally related to this compound exhibited IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells, indicating potent cytotoxicity .

- A selectivity study revealed that these compounds preferentially target cancerous cells over normal mammalian cells, highlighting their therapeutic potential.

- Mechanistic Insights :

- In Vivo Studies :

Comparative Analysis

| Compound Name | Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 4e | Similar | 5.36 | Anticancer |

| 4i | Similar | 2.32 | Anticancer |

| Thiazole Derivative | Similar | 31.9 | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.